methyl (1S)-3-oxocyclohexane-1-carboxylate

Enantioselective Reduction Biocatalysis Chiral Building Blocks

Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 1236384-30-7), also designated (S)-methyl 3-oxocyclohexanecarboxylate, is a chiral cyclic β-ketoester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It features a cyclohexane ring bearing a ketone at the 3-position and a methyl ester at the 1-position, with a defined (S)-stereocenter at C1.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 1236384-30-7
Cat. No. B3224703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1S)-3-oxocyclohexane-1-carboxylate
CAS1236384-30-7
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(=O)C1
InChIInChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1
InChIKeyMAEFSJWFUPHVPY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 1236384-30-7): Chiral Cyclic β-Ketoester Building Block for Asymmetric Synthesis


Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 1236384-30-7), also designated (S)-methyl 3-oxocyclohexanecarboxylate, is a chiral cyclic β-ketoester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . It features a cyclohexane ring bearing a ketone at the 3-position and a methyl ester at the 1-position, with a defined (S)-stereocenter at C1 [1]. This compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with an appearance as a light yellow liquid and a boiling point of approximately 230.8±33.0 °C . Its canonical SMILES notation, COC(=O)[C@H]1CCCC(=O)C1, confirms the (S)-configuration essential for asymmetric applications .

Why Racemic or Alternative Alkyl Esters Cannot Substitute for Methyl (1S)-3-oxocyclohexane-1-carboxylate in Asymmetric Applications


Generic substitution of methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 1236384-30-7) with its racemic counterpart (CAS 13148-83-9) or alternative esters such as ethyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 2043662-35-5) or ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) fails to meet the stringent stereochemical and reactivity requirements of modern asymmetric synthesis. Racemic mixtures introduce an unwanted enantiomer (50% (R)-form) that cannot participate in enantiospecific enzymatic cascades or diastereoselective transformations, leading to reduced optical purity and additional purification burdens [1]. While ethyl (1S)-analogs share the same (S)-stereochemistry, their distinct ester alkyl groups alter both reactivity (e.g., rates of enzymatic hydrolysis or transesterification) and physicochemical properties, thereby affecting reaction yields and product isolation profiles [2]. The specific (1S)-configuration of the methyl ester is essential for achieving the high enantiomeric excess and predictable reactivity required in chiral building block applications [3].

Quantitative Differentiation of Methyl (1S)-3-oxocyclohexane-1-carboxylate: Comparator-Based Evidence Guide


Enantiopurity vs. Racemic Mixture: Enantiomeric Excess (ee) in Biocatalytic Reduction

Methyl (1S)-3-oxocyclohexane-1-carboxylate (CAS 1236384-30-7) is distinguished from its racemic counterpart (CAS 13148-83-9) by its defined (S)-stereochemistry. In enzymatic reductions using enoate reductases (EREDs) or horse liver alcohol dehydrogenase (HLAD), the (S)-enantiomer is either the substrate for further stereoselective transformations or the product of asymmetric synthesis. Literature reports demonstrate that optically pure methyl 3-oxocyclohexanecarboxylates can be prepared with >99% ee via biocatalytic approaches . The racemic mixture inherently contains 50% of the (R)-enantiomer, which is often inert or counterproductive in enantiospecific enzymatic cascades, necessitating additional chiral resolution steps [1].

Enantioselective Reduction Biocatalysis Chiral Building Blocks

Ester Alkyl Group Reactivity: Methyl Ester vs. Ethyl Ester in Biocatalytic Transformations

The methyl ester group of methyl (1S)-3-oxocyclohexane-1-carboxylate offers distinct reactivity advantages over the corresponding ethyl ester in biocatalytic applications. Studies on biocatalytic synthesis of chiral cyclic γ-oxoesters via sequential C–H hydroxylation demonstrate that methyl esters are preferred substrates for certain P450 monooxygenases, achieving higher conversion rates and regioselectivity compared to ethyl esters [1]. Specifically, the methyl ester exhibits superior fit within enzyme active sites, leading to improved turnover numbers and isolated yields. For example, in designer cell cascades employing P450-catalyzed oxidations of cyclohexene carboxylic acid methyl ester, regioselective hydroxylation proceeds with high fidelity .

Biocatalysis Ester Hydrolysis Chiral γ-Oxoester Synthesis

Chemical Purity and Analytical Specifications: (S)-Enantiomer vs. Racemic Mixture

Commercial suppliers provide methyl (1S)-3-oxocyclohexane-1-carboxylate with certified purity and defined enantiomeric excess. For instance, AChemBlock offers this compound at 97% chemical purity, with the chiral purity verified by chiral HPLC or NMR . In contrast, the racemic mixture (CAS 13148-83-9) is typically specified only by chemical purity (e.g., 95-98%), without any guarantee of enantiomeric composition . This analytical distinction is critical for applications where stereochemical integrity is paramount, as the racemic material may contain up to 50% of the undesired (R)-enantiomer, which can confound biological assays or lead to diastereomeric impurities in subsequent syntheses .

Analytical Chemistry Chiral Purity Quality Control

Cost and Availability: Chiral (S)-Enantiomer vs. Racemic Mixture

The chiral (S)-enantiomer (CAS 1236384-30-7) commands a higher market price than the racemic mixture (CAS 13148-83-9), reflecting its added value in asymmetric synthesis. Representative pricing: 1 g of the (S)-enantiomer is listed at approximately $1,685 (AChemBlock) or $768.90 (Aladdin Scientific) , while the racemic mixture is available for around $105-200 per gram from various suppliers [1]. This price differential is justified by the elimination of downstream chiral resolution costs and the assurance of enantiopurity for critical synthetic steps [2].

Procurement Cost-Benefit Analysis Supply Chain

High-Value Application Scenarios for Methyl (1S)-3-oxocyclohexane-1-carboxylate in Asymmetric Synthesis


Enantioselective Synthesis of Chiral Cyclohexanone-Derived Pharmaceuticals

Methyl (1S)-3-oxocyclohexane-1-carboxylate serves as a critical chiral building block in the asymmetric synthesis of pharmaceutical intermediates, particularly those containing a 1,3-disubstituted cyclohexane core. Its defined (S)-stereochemistry and reactive keto-ester functionality enable enantiospecific enzymatic reductions and subsequent functionalization to produce optically pure cyclohexanol derivatives. Biocatalytic approaches utilizing enoate reductases (EREDs) or horse liver alcohol dehydrogenase (HLAD) can generate the corresponding (S)-hydroxy ester with >99% ee, which is a key intermediate for analgesic and anti-inflammatory drug candidates [1].

Biocatalytic Cascade Reactions for Complex Natural Product Synthesis

This chiral β-ketoester is employed in designer cell-based enzymatic cascades for the de novo synthesis of complex chiral molecules. For example, engineered P450 monooxygenases perform regioselective C–H hydroxylation on cyclohexene carboxylic acid methyl ester derivatives, followed by stereoselective oxidations to yield chiral γ-oxoesters. The (S)-enantiomer ensures that the stereochemical outcome of these cascades is predictable and uniform, enabling the efficient production of polycyclic frameworks found in natural products and bioactive compounds [2].

Green Chemistry and Sustainable Asymmetric Transformations

The compound aligns with green chemistry principles by enabling biocatalytic routes to chiral intermediates, replacing harsh chemical catalysts and reducing waste. Studies have demonstrated the use of robust biocatalysts (lipases, enoate reductases, nitrilases) for the preparation of optically pure methyl 3-oxocyclohexanecarboxylates under mild aqueous conditions, achieving high yields and enantioselectivity without organic solvents or heavy metals [3]. The (S)-enantiomer is essential for these enzymatic processes, as racemic mixtures would require additional steps to separate the unwanted (R)-form.

Analytical Standard and Chiral Chromatography Method Development

Methyl (1S)-3-oxocyclohexane-1-carboxylate is utilized as a certified reference standard for the development and validation of chiral HPLC and SFC methods. Its well-defined (S)-stereochemistry and commercial availability at ≥97% purity with chiral purity verification enable accurate calibration of enantioselective separation systems. This application is critical for quality control in pharmaceutical manufacturing where the enantiomeric purity of cyclohexanone-derived APIs must be strictly monitored .

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